Ethyl 6-[(E)-benzylideneamino]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-[(E)-benzylideneamino]hexanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by the presence of an ethyl ester group and a benzylideneamino group attached to a hexanoate chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(E)-benzylideneamino]hexanoate typically involves the reaction of 6-aminohexanoic acid with benzaldehyde to form the Schiff base, which is then esterified with ethanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-[(E)-benzylideneamino]hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-carboxyhexanoic acid.
Reduction: Formation of Ethyl 6-aminohexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-[(E)-benzylideneamino]hexanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of Ethyl 6-[(E)-benzylideneamino]hexanoate involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds with enzymes, altering their activity. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-bromohexanoate: Similar in structure but contains a bromine atom instead of the benzylideneamino group.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Ethyl benzoate: Contains a benzene ring but lacks the hexanoate chain.
Uniqueness
Ethyl 6-[(E)-benzylideneamino]hexanoate is unique due to the presence of both the benzylideneamino group and the hexanoate chain, which confer specific chemical properties and potential biological activities not found in simpler esters .
Eigenschaften
CAS-Nummer |
94925-65-2 |
---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
ethyl 6-(benzylideneamino)hexanoate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)11-7-4-8-12-16-13-14-9-5-3-6-10-14/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3 |
InChI-Schlüssel |
VIKHWUWJMINEII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCN=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.